molecular formula C18H21ClN2O2 B1369438 Fmoc-dap hcl CAS No. 210767-37-6

Fmoc-dap hcl

Cat. No. B1369438
M. Wt: 332.8 g/mol
InChI Key: UIDYFLMAHOWVLG-UHFFFAOYSA-N
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Description

Fmoc-dap hcl is a derivative of the amino acid diaminopropionic acid (Dap) that has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group . It is used in peptide synthesis and has potential applications in biomedical fields .


Synthesis Analysis

The synthesis of Fmoc-dap hcl involves the reaction of the amine group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group . Other methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .


Molecular Structure Analysis

The molecular formula of Fmoc-dap hcl is C22H26N2O4 . The structure includes an aliphatic region and a Lys residue, and the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .


Chemical Reactions Analysis

Fmoc-dap hcl can undergo self-assembly to form hydrogels, a process that is influenced by the balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .


Physical And Chemical Properties Analysis

The molecular weight of Fmoc-dap hcl is 382.45 g/mol . Further physical and chemical properties may depend on the specific conditions of synthesis and use.

Scientific Research Applications

  • Biomedical Applications

    • Field : Biomedical Engineering
    • Application Summary : Fmoc-Dap (HCl) is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
    • Methods of Application : The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
    • Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
  • pH-Controlled Ambidextrous Gelation

    • Field : Material Science
    • Application Summary : Fmoc-Dap (HCl) is used in the creation of hydrogels and organogels that exhibit pH-controlled ambidextrous gelation .
    • Methods of Application : The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions, as evidenced from spectroscopic analyses .
    • Results : Fmoc-K (Fmoc) exhibits several advantages, including pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
  • Peptide Library Synthesis

    • Field : Biochemistry
    • Application Summary : Fmoc-Dap (HCl) is used in the synthesis of peptide libraries, which are collections of peptides with diverse sequences.
    • Methods of Application : The specific methods of application are not detailed in the source.
    • Results : These libraries are used in various research applications, such as drug discovery and the identification of peptide ligands for specific proteins.

Safety And Hazards

Fmoc-dap hcl should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed. In case of spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Future Directions

Research on Fmoc-dap hcl and related compounds is ongoing, with a focus on optimizing synthesis methods and exploring potential applications in biomedical fields . The behavior of these compounds is still being studied, as the final material obtained is deeply dependent on the preparation method .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDYFLMAHOWVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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